BenchChemオンラインストアへようこそ!

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Acetylcholinesterase inhibition Alzheimer's disease N-benzylpiperidine SAR

This ortho-methoxyphenyl oxalamide derivative (MW 381.5 g/mol; C22H27N3O3) is specifically designed for CNS-focused hit confirmation and dual-target engagement studies. Unlike para-substituted or unsubstituted analogs, the ortho-methoxy group introduces a conformational constraint that modulates hydrogen bonding at the oxalamide-aryl junction, potentially shifting selectivity between AChE and HDAC isoforms. Ideal for CRO kinase panels (c-Met, p38α MAPK) and PAMPA-BBB permeability screening. Confirm your pharmacophore hypothesis with this lead-like scaffold before committing to optimization. Contact us for custom synthesis options and bulk pricing.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 953249-85-9
Cat. No. B2415636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
CAS953249-85-9
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H27N3O3/c1-28-20-10-6-5-9-19(20)24-22(27)21(26)23-15-17-11-13-25(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,26)(H,24,27)
InChIKeyIOXZREIFDZDWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide (CAS 953249-85-9): Structural and Procurement Baseline


N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide (CAS 953249-85-9) is a synthetic small-molecule oxalamide derivative featuring a central oxalamide bridge (–NH–C(=O)–C(=O)–NH–) flanked by an N-benzylpiperidine moiety and an ortho-methoxyphenyl group. Its molecular formula is C22H27N3O3 with a molecular weight of 381.5 g/mol . This compound belongs to a broader class of N-benzylpiperidine- and oxalamide-based scaffolds that have been investigated for acetylcholinesterase (AChE) inhibition and kinase modulation, making it a candidate for neurological and oncology research programs [1][2].

Why Generic Substitution Fails for N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide: The Ortho-Methoxy Imperative


N-Benzylpiperidine and oxalamide derivatives are not freely interchangeable; minor substituent variations profoundly alter biological activity, target selectivity, and pharmacokinetic profiles. Comparative molecular field analysis (CoMFA) of 82 N-benzylpiperidine derivatives docked to mouse AChE has demonstrated that steric, electrostatic, and hydrophobic fields around the aromatic substituent directly govern inhibitory potency [1]. The ortho-methoxy group on the phenyl ring of the target compound creates a distinct conformational constraint and hydrogen-bonding environment compared to para-methoxy or unsubstituted phenyl analogs, potentially shifting selectivity between AChE and HDAC isoforms [2]. Substitution with a dimethylphenyl or benzyl group in place of the 2-methoxyphenyl moiety alters both molecular weight (379.5–395.5 g/mol vs. 381.5 g/mol) and predicted logP/logD, affecting membrane permeability and off-target binding . These structure-activity relationship (SAR) differences preclude direct substitution without experimental re-validation.

Quantitative Differentiation Evidence for N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide


Ortho-Methoxy Substitution Confers Distinct AChE Inhibitory Potential via Steric and Electrostatic Field Modulation

In a CoMFA study of 82 N-benzylpiperidine derivatives, the steric and electrostatic fields around the aromatic substituent were shown to be the primary determinants of AChE inhibitory potency (q² = 0.723, r² = 0.961) [1]. The ortho-methoxy group in the target compound introduces a distinct steric contour (positive steric bulk at the ortho position) compared to the para-methoxy analog (CAS 953201-02-0), where the methoxy group projects into a different electrostatic environment. While direct head-to-head IC50 data for the target compound versus its para isomer are not publicly available, the CoMFA model predicts that ortho substitution can alter predicted IC50 by 0.5–1.5 log units relative to para-substituted congeners, depending on the specific steric and electrostatic field contributions [1]. This class-level inference is supported by experimental data from a related N-benzylpiperidine series where compound d5 (bearing a donepezil-inspired moiety) achieved AChE IC50 = 6.89 μM and HDAC IC50 = 0.17 μM, demonstrating that precise substitution patterning is critical for dual-target engagement [2].

Acetylcholinesterase inhibition Alzheimer's disease N-benzylpiperidine SAR

Oxalamide Scaffold Enables Kinase Inhibition: Class-Level Evidence from c-Met and p38α MAP Kinase Programs

The oxalamide core (–NH–C(=O)–C(=O)–NH–) has been validated as a privileged scaffold for kinase inhibition. Bristol-Myers Squibb demonstrated that oxalamide derivatives, particularly those bearing benzylpiperidine or heterocyclic substituents, are potent inhibitors of c-Met (a receptor tyrosine kinase implicated in cancer proliferation and metastasis), with compounds in US Patent 7,470,693 B2 exhibiting IC50 values in the low nanomolar range in biochemical c-Met autophosphorylation assays [1]. Separately, piperidine-based heterocyclic oxalyl amides have been reported as potent p38α MAP kinase inhibitors with low nanomolar enzymatic activity and cellular TNFα production inhibition [2]. The target compound, bearing both the benzylpiperidine and oxalamide pharmacophores, is positioned at the intersection of these two validated kinase inhibitor chemotypes. In contrast, close analogs such as N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide (CAS 953201-50-8) replace the methoxy group with methyl substituents, which alters hydrogen-bonding capacity at the kinase hinge region and may shift selectivity away from c-Met toward other kinase targets.

Kinase inhibition c-Met p38α MAP kinase Cancer therapeutics

Molecular Weight and Lipophilicity Differentiation from Closest Structural Analogs Dictates Membrane Permeability and CNS Penetration Potential

Physicochemical properties are first-order determinants of CNS penetration and oral bioavailability. The target compound has a molecular weight of 381.5 g/mol, which lies within the optimal CNS drug space (MW < 400) [1]. Its closest commercially available analogs show distinct MW differences: N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide (CAS 953201-50-8) has MW 379.5 g/mol, and N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide (CAS 953201-02-0) has MW 395.5 g/mol . The 2-methoxyphenyl group provides an intermediate lipophilicity profile: the ortho-methoxy substitution can form intramolecular hydrogen bonds with the adjacent amide NH, effectively reducing the polar surface area (PSA) compared to the para-methoxy analog, which may enhance passive membrane permeability [2]. The dimethylphenyl analog lacks hydrogen-bonding capacity entirely, which may reduce aqueous solubility below pharmaceutically acceptable thresholds. These differences in MW, PSA, and hydrogen-bonding capacity make direct substitution of one analog for another unreliable without experimental permeability and solubility assessment.

Physicochemical properties CNS drug-likeness Blood-brain barrier permeability Molecular weight

Synthetic Tractability and Scaffold Versatility Enable Rapid Derivatization for Focused Library Synthesis

The oxalamide linkage is formed via a straightforward two-step protocol: activation of oxalic acid or its derivatives followed by sequential amidation with the benzylpiperidine-methylamine and 2-methoxyaniline building blocks. This modular synthetic route allows systematic variation of the aryl amine component while keeping the benzylpiperidine scaffold constant, enabling rapid generation of focused libraries for SAR exploration [1]. In contrast, analogs with more complex heterocyclic cores (e.g., benzo[d][1,3]dioxole or morpholinoethyl substituents) require additional synthetic steps and protecting-group strategies, increasing lead time and cost. The target compound's intermediate complexity positions it as an ideal starting point for hit-to-lead optimization: it is more functionalized than the simple N1-benzyl analog (CAS 953138-44-8, MW 365.5 g/mol) yet less complex than the benzo[d][1,3]dioxol-5-yl analog, balancing synthetic accessibility with pharmacological potential .

Synthetic accessibility Oxalamide coupling Focused library Lead optimization

Optimal Research and Industrial Application Scenarios for N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide


Focused Screening for Dual HDAC/AChE Inhibitors in Neurodegenerative Disease Programs

Academic and pharmaceutical research groups pursuing multitarget-directed ligands for Alzheimer's disease can deploy this compound as a screening candidate for dual HDAC/AChE inhibition. The ortho-methoxyphenyl substitution may confer a balanced inhibition profile, as evidenced by the class-level CoMFA analysis of N-benzylpiperidine AChE inhibitors and the experimental dual inhibition data reported for structurally related N-benzylpiperidine derivatives (e.g., compounds d5 and d10 with HDAC IC50 = 0.17–0.45 μM and AChE IC50 = 3.22–6.89 μM) [1]. Procurement of the ortho-methoxy variant specifically enables investigation of how intramolecular hydrogen bonding at the oxalamide-aryl junction influences dual-target engagement. [1]

Kinase Selectivity Panel Screening Informed by c-Met and p38α Pharmacophore Models

CROs and biotech companies conducting kinase selectivity profiling can include this compound in panels targeting c-Met, p38α MAP kinase, and related tyrosine kinases. The oxalamide core has been validated as a kinase inhibitor scaffold in both patent and peer-reviewed literature, with low nanomolar enzymatic activity reported for structurally related oxalamide derivatives [1][2]. The 2-methoxyphenyl moiety provides a hydrogen-bond acceptor that may engage the kinase hinge region differently than methyl- or chloro-substituted analogs, potentially yielding a distinct selectivity fingerprint. This compound is most appropriate for early-stage hit confirmation where pharmacophore hypothesis testing is prioritized over potency optimization. [1][2]

CNS Drug Discovery Programs Requiring Intermediate Lipophilicity and Favorable BBB Penetration Predictors

Medicinal chemistry teams optimizing CNS drug candidates can evaluate this compound as a lead-like starting point. Its molecular weight (381.5 g/mol) falls within the optimal CNS drug space (<400 g/mol), and the ortho-methoxy group may reduce effective polar surface area through intramolecular hydrogen bonding, potentially enhancing passive blood-brain barrier permeability relative to para-substituted analogs [1][2]. This compound is well-suited for parallel artificial membrane permeability assay (PAMPA-BBB) and Caco-2 permeability screening to experimentally validate the predicted CNS penetration advantage. [1][2]

Focused Library Synthesis and Lead Optimization Starting Point

The modular oxalamide synthesis route enables rapid generation of analog libraries by varying the aryl amine component while retaining the benzylpiperidine scaffold. Contract research organizations (CROs) offering medicinal chemistry services can use this compound as a reference standard for library quality control and as a starting material for parallel synthesis of 24–96 compound arrays targeting AChE, HDAC, or kinase enzymes [1]. The intermediate structural complexity balances synthetic tractability with pharmacological diversity, making it a cost-effective choice for hit-to-lead expansion programs. [1]

Quote Request

Request a Quote for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.